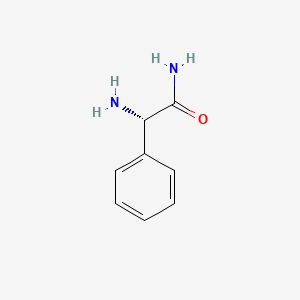

(S)-2-amino-2-phenylacetamide

Description

Significance of Alpha-Amino Amides as Chiral Molecular Scaffolds

Alpha-amino amides are a class of organic compounds characterized by an amide functional group attached to a carbon atom that is also bonded to an amino group. These structures are of paramount importance in organic chemistry, particularly as chiral molecular scaffolds. mdpi.com Chirality, or the property of "handedness" in molecules, is a fundamental concept in many areas of science, including biology and medicine. researchgate.net

The significance of alpha-amino amides as chiral scaffolds stems from several key features:

Biological Relevance: Alpha-amino acids are the fundamental building blocks of proteins and peptides, making their derivatives, such as alpha-amino amides, highly relevant in biological systems. They are extensively used in the preparation of chiral auxiliaries, catalysts, and biologically active molecules. rsc.org

Versatility in Synthesis: The amino and amide groups in alpha-amino amides can be readily modified, allowing for the synthesis of a diverse range of complex molecules. They serve as crucial intermediates in the production of pharmaceuticals and fine chemicals.

Catalytic Applications: Chiral primary α-amino amides have emerged as valuable bifunctional organocatalysts. They possess both a Brønsted base site (enamine bonding site) and a Brønsted acid site (hydrogen bonding site), which allows for cooperative catalysis in various asymmetric organic transformations. mdpi.com

Stereochemical Purity and Its Importance in Advanced Chemical Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical consideration in advanced chemical synthesis. researchgate.net For chiral molecules like (S)-2-amino-2-phenylacetamide, which can exist as two non-superimposable mirror images called enantiomers, stereochemical purity is of utmost importance. patsnap.com A sample containing only one enantiomer is considered enantiomerically pure, while a mixture of equal parts of both enantiomers is called a racemic mixture. arborpharmchem.com

The importance of stereochemical purity is highlighted by the following:

Biological Activity: Enantiomers of a chiral compound can exhibit vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inactive or even cause adverse effects. patsnap.comnih.gov Therefore, producing enantiomerically pure drugs is crucial to maximize efficacy and minimize risks. arborpharmchem.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be influenced by its stereochemistry. Enzymes involved in drug metabolism are often stereospecific, meaning they may preferentially metabolize one enantiomer over the other. patsnap.com

Regulatory Standards: Regulatory agencies often require the submission of data on the individual enantiomers of a new chiral drug, even if it is to be marketed as a racemate. This is to ensure a thorough understanding of the pharmacological and toxicological profiles of each stereoisomer. nih.gov

Several methods are employed to obtain enantiomerically pure compounds, including:

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other. researchgate.net For example, asymmetric hydrogenation of prochiral enamide precursors using catalysts like Ru(BINAP) complexes can yield (R)-2-amino-2-phenylacetamide with high enantiomeric excess.

Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. A common method is diastereomeric salt formation, where the racemic mixture is reacted with a chiral resolving agent, such as tartaric acid, to form diastereomers that can be separated by crystallization. libretexts.org

Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture. For instance, lipase-mediated hydrolysis of racemic N-acetyl-2-phenylglycine amide selectively deacetylates the (S)-enantiomer.

Overview of Research Trajectories for this compound

Research involving this compound and related alpha-amino amides is multifaceted and continues to expand. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and stereoselective methods for the synthesis of this compound and other chiral amines. This includes the development of new catalysts for asymmetric hydrogenation and other enantioselective transformations. acs.org

Applications in Organocatalysis: The use of primary α-amino amides as organocatalysts is a growing field. Research focuses on designing new amino amide-based catalysts and expanding their application in various asymmetric reactions like aldol (B89426) reactions, Michael additions, and Strecker reactions. mdpi.com

Pharmaceutical and Medicinal Chemistry: Due to their structural similarity to biologically important molecules, derivatives of this compound are being investigated for their potential as therapeutic agents. Research in this area explores their interactions with biological targets and their potential applications in treating various diseases. ontosight.ailookchem.com For example, some studies have investigated the potential of similar compounds to inhibit the growth of certain tumor cells. chembk.com

Material Science: The chiral nature of these compounds makes them interesting building blocks for the development of new materials with specific optical or recognition properties. researchgate.net

Below is a table summarizing some of the key research areas and findings related to this compound and its analogs.

| Research Area | Key Findings and Methodologies |

| Asymmetric Synthesis | Asymmetric hydrogenation of prochiral enamides using Ru(BINAP) catalysts achieves high yields (92-95%) and enantiomeric excess (>98%) for the (R)-enantiomer. |

| Chiral Resolution | Diastereomeric salt formation with L-(+)-tartaric acid can be used to resolve racemic 2-amino-2-phenylacetamide (B42336), yielding the (R)-enantiomer with 99.5% enantiomeric excess. |

| Enzymatic Resolution | Lipase-mediated hydrolysis of racemic N-acetyl-2-phenylglycine amide allows for the isolation of the (R)-enantiomer with 99% enantiomeric excess. |

| Organocatalysis | Chiral primary α-amino amides are effective bifunctional organocatalysts for various asymmetric reactions. mdpi.com |

| Medicinal Chemistry | Derivatives of 2-amino-2-phenylacetamide are being explored for their potential as NMDA receptor antagonists and adenosine (B11128) A1 receptor modulators. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-52-5 | |

| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Amino 2 Phenylacetamide and Its Enantiomers

Chemo- and Enantioselective Synthesis Routes

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly valued for its atom economy and efficiency. Various catalytic systems have been developed that are applicable to the synthesis of (S)-2-amino-2-phenylacetamide.

Chiral Oxazaborolidine-Catalyzed Reductions of Precursors

The asymmetric reduction of prochiral ketones, pioneered by Corey, Bakshi, and Shibata (CBS), stands as a powerful and reliable method for producing chiral alcohols with high enantioselectivity. nih.govtcichemicals.cominsuf.org This methodology employs chiral oxazaborolidine catalysts, which are typically prepared in situ or used as stable reagents, to direct the stereochemical outcome of borane-mediated reductions. tcichemicals.comnih.gov

For the synthesis of this compound, a suitable precursor such as an α-azido or α-oximino phenylacetamide derivative can be reduced. The key step involves the enantioselective reduction of the carbonyl group. The predictable stereochemistry and high enantiomeric excess (ee) make this a valuable synthetic tool. insuf.orgnih.gov The catalyst, derived from a chiral amino alcohol, coordinates with borane (B79455) and the ketone substrate to facilitate hydride transfer to one specific face of the carbonyl group. insuf.org

Table 1: Examples of Chiral Oxazaborolidine Catalysts and Performance in Asymmetric Ketone Reduction This table presents representative data for the CBS reduction of acetophenone, a model prochiral ketone, to illustrate typical catalyst performance.

| Catalyst Precursor | Borane Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (1S,2R)-(-)-cis-1-Amino-2-indanol | TBABH₄ / MeI | RT | 89 | 91 |

| (S)-α,α-Diphenylprolinol | BH₃·THF | -78 | >95 | 97 |

| Chiral Lactam Alcohol | BH₃·THF | RT | 95 | 94 |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides

Transition metal-catalyzed asymmetric hydrogenation is one of the most direct and atom-economical methods for preparing chiral compounds. researchgate.net This technique has been extensively applied to the synthesis of chiral amines through the hydrogenation of prochiral enamides. researchgate.netnih.gov The process involves the use of a chiral catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), complexed with a chiral phosphine (B1218219) ligand.

In the context of synthesizing this compound, a suitable prochiral enamide precursor, such as (Z)-N-acetyl-2-phenylglycinamide, would be hydrogenated. The chiral catalyst coordinates to the double bond of the enamide, and hydrogen is delivered stereoselectively, establishing the chiral center at the α-carbon. This method is widely used in industrial settings due to its high efficiency, excellent enantioselectivity, and the ability to operate under mild conditions. rsc.orgacs.org

Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation of Enamides This table shows examples of catalyst systems and their general effectiveness in the asymmetric hydrogenation of enamides, which is applicable to the synthesis of the target molecule.

| Metal | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee %) |

| Rhodium | DuPHOS | α-Dehydroamino acid derivatives | >99 |

| Ruthenium | BINAP | α,β-Unsaturated carboxylic acids | >98 |

| Iridium | f-Binaphane | N-alkyl imines | up to 90 |

Phase Transfer Catalysis in Stereoselective Alkylation Reactions

Chiral phase-transfer catalysis (PTC) has emerged as a robust methodology for the asymmetric synthesis of α-amino acids and their derivatives. phasetransfer.com This technique facilitates the reaction between water-soluble and organic-soluble reactants by using a phase-transfer catalyst that shuttles one reactant across the phase boundary. phasetransfer.com Chiral PTC is particularly effective for stereoselective alkylation reactions.

The synthesis of this compound via this route would typically involve the asymmetric alkylation of a glycine (B1666218) amide Schiff base, such as N-(diphenylmethylene)glycinamide. A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used as the catalyst. nih.gov The catalyst forms a chiral ion pair with the enolate of the glycine derivative, which then reacts with a benzylating agent. The bulky chiral catalyst shields one face of the enolate, directing the alkylation to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. This method can achieve high chemical yields and enantioselectivities. rsc.org

Table 3: Chiral Phase-Transfer Catalysts for Asymmetric Alkylation This table provides examples of Cinchona alkaloid-derived catalysts used in asymmetric PTC reactions, demonstrating their potential for synthesizing chiral amino acid derivatives.

| Catalyst Family | Catalyst Structure | Reaction Type | Enantiomeric Excess (ee %) |

| Cinchona Alkaloid | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine Schiff Base Alkylation | up to 99 |

| Maruoka Catalyst | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Malonate Alkylation | up to 91 |

| Cinchona Alkaloid | Benzyl (B1604629) Cinchona Quaternary Salts | Michael Addition | >90 |

Biocatalytic Approaches Utilizing Enzymes

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. This approach offers significant advantages, including mild reaction conditions, exceptional chemo-, regio-, and stereoselectivity, and a reduced environmental footprint compared to many traditional chemical methods.

ω-Transaminase-Mediated Enantioselective Amination

The use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones is a powerful and direct biocatalytic strategy. almacgroup.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., L-alanine, isopropylamine) to a ketone acceptor. mdpi.com

To produce this compound, the corresponding prochiral ketone, 2-oxo-2-phenylacetamide, serves as the substrate. An (S)-selective ω-transaminase is employed to directly aminate the ketone, yielding the desired (S)-enantiomer with typically excellent conversion and near-perfect enantiomeric excess (>99% ee). frontiersin.orgnih.gov The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct. researchgate.net This method is highly attractive for industrial applications due to its directness, high selectivity, and operation in aqueous media under mild conditions. almacgroup.com

Table 4: ω-Transaminase Systems for Asymmetric Synthesis of Chiral Amines This table illustrates the application of ω-transaminases for the asymmetric amination of ketones, a method directly applicable to the synthesis of this compound from 2-oxo-2-phenylacetamide.

| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| Arthrobacter sp. | Prochiral Ketone | (R)-α-Methylbenzylamine | High | >99 (R) |

| Burkholderia vietnamiensis | β-Keto Esters | Isopropylamine | 75 | >99.5 (S) |

| Chromobacterium violaceum | Acetophenone | Isopropylamine | >95 | >99 (S) |

Lipase-Catalyzed Kinetic Resolution Strategies

Lipase-catalyzed kinetic resolution is a powerful methodology for the enantioselective synthesis of chiral compounds like this compound. This biocatalytic approach leverages the stereoselectivity of lipases to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers.

A notable example is the ammonolysis of racemic phenylglycine methyl ester. In a study utilizing Novozym 435, a commercially available immobilized lipase (B570770) B from Candida antarctica, the D-enantiomer of phenylglycine amide was produced with an enantiomeric excess (ee) of 78% at a 46% conversion rate when the reaction was conducted at 40°C in tert-butyl alcohol researchgate.netgavinpublishers.com. The enantioselectivity of this reaction was found to be temperature-dependent, with a decrease in temperature to -20°C leading to an improved enantiomeric ratio researchgate.netgavinpublishers.com.

To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. In the context of phenylglycine amide synthesis, a DKR process combining the lipase-catalyzed ammonolysis with a pyridoxal-catalyzed in-situ racemization of the unreacted ester at -20°C resulted in the formation of D-phenylglycine amide with an 88% ee at 85% conversion researchgate.netgavinpublishers.com.

Further advancements in this area involve crystallization-induced dynamic kinetic resolution. This technique utilizes a racemization catalyst, such as a substituted salicylaldehyde, in the presence of a resolving agent. Under optimized conditions, this method has been reported to achieve a single-run resolution yield of over 82% with an enantiomeric excess greater than 99%. A significant advantage of this approach is the recyclability of the resolving agent and the reusability of the mother liquor containing the racemization catalyst, leading to an average yield of up to 99% with an ee of over 99% after three recycling cycles gavinpublishers.com.

| Method | Enzyme | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Kinetic Resolution (Ammonolysis) | Novozym 435 | d,l-phenylglycine methyl ester | 40°C, tert-butyl alcohol | 46 | 78 | researchgate.net |

| Dynamic Kinetic Resolution | Novozym 435 | d,l-phenylglycine methyl ester | -20°C, with pyridoxal catalyst | 85 | 88 | researchgate.net |

| Crystallization-Induced DKR | Not specified | Phenylglycine amide | With substituted salicylaldehyde | >82 (single run) | >99 | gavinpublishers.com |

Diastereomeric Resolution via Chiral Salt Formation

Diastereomeric resolution via chiral salt formation is a classical and widely used method for separating enantiomers. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization nih.govmdpi.com.

In the context of 2-amino-2-phenylacetamide (B42336), D-phenylglycinamide (D-PGA) has been investigated for its ability to form diastereomeric salts with various chiral dicarboxylic acids, including malic acid, methylsuccinic acid, and camphoric acid, as well as the non-steroidal anti-inflammatory drug, naproxen (B1676952) nih.govacs.orgunamur.be.

Research has shown that malic and methylsuccinic acids form both 1:1 and 2:1 stoichiometric salts with D-PGA, while camphoric acid and naproxen only yield 1:1 salts nih.govacs.orgunamur.be. The formation of these different stoichiometries adds a layer of complexity to the resolution process. Structural analysis of these salts is crucial for understanding the potential of D-PGA as a resolving agent nih.govacs.orgunamur.be.

However, studies involving liquid-assisted grinding of D-PGA with the racemic forms of these chiral acids often resulted in complex mixtures of diastereomeric salts or salts with the racemates nih.govacs.org. This suggests that while diastereomeric salt formation is a viable strategy, its application for the resolution of phenylglycinamide may present challenges, and careful optimization of conditions is necessary for successful separation nih.govacs.org.

Commonly used chiral resolving agents for the resolution of amines include tartaric acid and its derivatives gavinpublishers.comnih.gov. The general principle involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which are then separated based on solubility differences. After separation, the desired enantiomer of the amine can be liberated from the salt researchgate.netgoogle.com.

| Racemic Compound | Chiral Resolving Agent | Resulting Diastereomers | Separation Method | Reference |

|---|---|---|---|---|

| (R,S)-2-amino-2-phenylacetamide | D-Malic Acid | (R)-Amide-(D)-Acid Salt & (S)-Amide-(D)-Acid Salt | Fractional Crystallization | nih.govacs.org |

| (R,S)-2-amino-2-phenylacetamide | D-Tartaric Acid | (R)-Amide-(D)-Acid Salt & (S)-Amide-(D)-Acid Salt | Fractional Crystallization | gavinpublishers.comnih.gov |

| (R,S)-2-amino-2-phenylacetamide | (S)-Naproxen | (R)-Amide-(S)-Naproxen Salt & (S)-Amide-(S)-Naproxen Salt | Fractional Crystallization | nih.govacs.org |

Conventional and Optimized Preparative Procedures

Amidation and Acylation-Based Syntheses

Conventional synthesis of 2-amino-2-phenylacetamide often involves amidation and acylation reactions of appropriate precursors. A common starting material for these syntheses is phenylacetic acid or its derivatives. The direct amidation of carboxylic acids with amines is a straightforward approach. However, this reaction often requires harsh conditions or the use of coupling agents to activate the carboxylic acid, which can lead to the formation of byproducts and increase the environmental burden nih.gov.

Enzymatic methods provide a greener alternative for amidation. For instance, Candida antarctica lipase B (CALB) has been effectively used to catalyze the direct amidation of free carboxylic acids with amines in anhydrous organic media nih.gov. This biocatalytic approach offers high efficiency and selectivity, often without the need for extensive purification steps nih.gov.

Another common route involves the hydrolysis of benzyl cyanide (phenylacetonitrile). This reaction can be carried out using strong acids, such as hydrochloric acid, to yield phenylacetamide manchester.ac.uk. While effective, this method can generate significant waste and may not be suitable for substrates with acid-sensitive functional groups.

The synthesis of N-substituted-2-amino-4-arylthiazoles has been described, which involves the formation of a 4-amino-N-phenylacetamide intermediate. This multi-step synthesis starts from p-phenylenediamine (B122844) and involves protection, amide formation, and deprotection steps researchgate.net. Acylation reactions are central to these synthetic pathways, often employing acyl chlorides to form the amide bond researchgate.net. Chemoselective acetylation of aminophenols has also been achieved using immobilized lipases like Novozym 435 with acyl donors such as vinyl acetate (B1210297) rsc.org.

Hydrolysis of Imidamide Precursors Under Green Conditions

The synthesis of amides through the hydrolysis of imidamide (amidine) precursors is a viable synthetic route. Under green conditions, enzymatic or biocatalytic hydrolysis is preferred to minimize the use of harsh reagents and reduce environmental impact. While specific studies on the hydrolysis of 2-phenyl-2-amino-acetamidine to this compound under green conditions are not extensively detailed in the provided search results, the general principles of green chemistry suggest the use of water as a solvent and biocatalysts.

The hydration of nitriles to amides is considered an environmentally friendly and 100% atom-economic method. This reaction can be catalyzed by various metal complexes under mild conditions with high selectivity researchgate.net. This suggests that a similar green approach could be applied to the hydrolysis of related nitrogen-containing functional groups like imidamides.

Nitration and Oxidation Pathways for Aminoacetamide Formation

The synthesis of 2-amino-2-phenylacetamide can potentially be achieved through pathways involving nitration and oxidation of suitable precursors. A plausible synthetic route could involve the nitration of a phenylacetic acid derivative to introduce a nitro group onto the aromatic ring. Subsequent chemical transformations would then be required to convert the nitro group to an amino group and the carboxylic acid to an amide.

For example, a synthetic method for 2-nitro-4-substituted phenylacetic acid has been described, which involves the nitration of a 4-substituted halobenzene, followed by substitution and hydrolysis steps google.com. This indicates that nitration of the phenyl ring is a feasible step in the synthesis of phenylacetic acid derivatives. To arrive at the target molecule, the nitro group would need to be reduced to an amino group, and the carboxylic acid would need to be converted to an amide.

Another potential pathway involves the oxidation of N-phenylglycine derivatives. It has been reported that N-terminal N-phenylglycines can undergo pH-dependent chemoselective oxidation to form α-imino amide intermediates in situ. These intermediates can then be coupled with other functional groups morressier.com. While this study focuses on oxime ligation, the in-situ formation of an α-imino amide suggests a possible route to 2-amino-2-phenylacetamide through subsequent reduction or hydrolysis of the imine.

Microwave-Assisted Synthetic Transformations Involving Precursors

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.gov. The application of microwave irradiation is particularly beneficial for the synthesis of amides and other functional groups.

In the context of 2-amino-2-phenylacetamide and its precursors, microwave energy can be used to facilitate several synthetic steps. For instance, the direct amidation of carboxylic acids with amines, which can be sluggish under conventional heating, can be significantly accelerated using microwave irradiation nih.gov. This method has been successfully applied to a wide range of substrates, including aliphatic and aromatic amines and carboxylic acids, often in the absence of a solvent, which aligns with the principles of green chemistry nih.gov.

Microwave-assisted synthesis has also been employed for the rapid assembly of unnatural amino acids researchgate.net. This technology allows for the efficient heating of polar molecules, which can lead to a significant reduction in reaction times from hours to minutes. Furthermore, microwave-assisted methods have been developed for the synthesis of chiral polyamides, where the stereochemistry of chiral α-amino acids is preserved during the coupling steps acs.org. This is particularly relevant for the synthesis of enantiomerically pure this compound, where maintaining the stereochemical integrity is crucial.

The use of microwave irradiation can also be beneficial in the preparation of precursors for 2-amino-2-phenylacetamide. For example, a microwave-assisted Gewald reaction has been used to synthesize 5-substituted-2-aminothiophenes from arylacetaldehydes in a short time with high yields and purities. This demonstrates the potential of microwave technology to efficiently synthesize key intermediates that could be further elaborated to the target molecule.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Key areas of focus include atom economy, the use of renewable feedstocks, and the implementation of biocatalysis.

Atom Economy and Waste Reduction

Traditional chemical syntheses often generate significant amounts of waste, leading to a low atom economy. nih.gov Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov For the synthesis of this compound, this involves moving away from methods that require stoichiometric reagents and protecting groups, which contribute to waste generation. nih.govresearchgate.net The E-factor, which is the mass ratio of waste to the desired product, is a common metric used to evaluate the environmental impact of a chemical process. nih.gov Biocatalytic methods have shown promise in significantly reducing the E-factor in pharmaceutical manufacturing. nih.gov

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Key Green Chemistry Principle | Atom Economy | E-Factor | Environmental Impact |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Use of stoichiometric reagents and protecting groups | Low | High (>100) | Significant waste generation, use of hazardous materials |

| Biocatalytic Synthesis | Use of enzymes as catalysts | High | Low | Reduced waste, milder reaction conditions, use of renewable resources |

Renewable Feedstocks and Energy Efficiency

The use of renewable feedstocks is a cornerstone of green chemistry, aiming to replace depleting resources like fossil fuels. nih.govnih.gov Research is ongoing to develop pathways to synthesize this compound and its precursors from biomass-derived materials. Furthermore, designing energy-efficient synthetic methods is critical. nih.gov This can be achieved by conducting reactions at ambient temperature and pressure, which reduces energy consumption and associated environmental impacts. nih.gov

Biocatalysis in Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the green synthesis of chiral compounds like this compound. siena.edu Enzymes provide high stereo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.govalmacgroup.com

Key enzymes and their roles in greener synthesis:

Lipases: These enzymes are known for their high activity and are used in the resolution of chiral amines.

Transaminases: These enzymes are pivotal in converting ketones to primary amines through reductive amination, a key step in the synthesis of chiral amines. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to form chiral amines, offering a direct and efficient route. nih.gov

The application of these biocatalysts can lead to processes with high turnover numbers and space-time yields, making them viable for industrial-scale production. nih.gov For instance, engineered enzymes have demonstrated significant improvements in performance, enabling large-scale synthesis with high purity and selectivity. nih.gov

Table 2: Application of Biocatalysis in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Advantages in Green Synthesis |

|---|---|---|

| Lipases | Resolution of racemic amines | High activity and selectivity |

| Transaminases | Reductive amination of ketones to chiral amines | High enantioselectivity, avoids use of heavy metal catalysts |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric reduction of imines to chiral amines | Direct route to chiral amines, high efficiency |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Stereochemical Investigations and Chiral Properties

Enantiomeric Recognition and Interactions in Reaction Systems

Enantiomeric recognition is the process by which a chiral system differentiates between the two enantiomers of another chiral compound. This differentiation is fundamental in analytical chemistry for separating enantiomers and in biochemistry where enzymes often interact with only one specific enantiomer. The recognition of (S)-2-amino-2-phenylacetamide relies on the formation of transient, diastereomeric complexes with a chiral selector, which differ in stability and energy.

These interactions are driven by a combination of non-covalent forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking (involving the phenyl ring), and steric hindrance. For recognition to occur, a minimum of three points of interaction between the chiral selector and the analyte is generally required. In the case of this compound, the key functional groups for these interactions are the primary amine (-NH2), the amide (-CONH2), and the phenyl group.

Fluorescent probes and electrochemical sensors have been developed for the enantioselective recognition of amino acids and their derivatives. rsc.orgrsc.org These systems typically involve a chiral host molecule that binds preferentially with one enantiomer over the other, resulting in a measurable change in fluorescence or electrical signal. rsc.org The specific geometry of this compound allows it to fit into a chiral binding pocket or interact with a chiral surface in a way that is distinct from its (R)-enantiomer.

| Recognition Method | Principle of Operation | Key Interactions with this compound |

|---|---|---|

| Chiral Chromatography (e.g., HPLC) | Differential partitioning between a mobile phase and a stationary phase containing a chiral selector. One enantiomer interacts more strongly with the stationary phase, leading to a longer retention time. | Hydrogen bonding (amine, amide), π-π stacking (phenyl group), steric repulsion. |

| Enzymatic Resolution | Enzymes, being chiral, catalyze reactions at different rates for each enantiomer. For example, an enzyme might selectively hydrolyze the amide of the (S)-enantiomer. | Precise 3D fit into the enzyme's active site, involving multiple specific non-covalent interactions. |

| Chiral Solvating Agents (NMR) | Addition of a chiral agent creates diastereomeric solvates that have different NMR spectra, allowing for quantification of enantiomeric excess. | Formation of transient diastereomeric complexes through hydrogen bonding and other weak forces. |

| Fluorescent Probes | A chiral fluorophore binds to the enantiomers, forming diastereomeric complexes. The fluorescence properties (e.g., intensity) differ between the two complexes. rsc.org | Host-guest interactions, often involving hydrogen bonds and steric fit, leading to changes in the fluorophore's electronic environment. |

Stereochemical Retention and Inversion in Chemical Transformations

Chemical reactions at the chiral center of this compound can proceed with either retention of the original stereochemistry, inversion to the opposite configuration, or a mix of both (racemization). The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration is characteristic of bimolecular nucleophilic substitution (S_N2) reactions. In such a reaction, the incoming nucleophile attacks the chiral carbon from the side opposite to the leaving group (backside attack), leading to a Walden inversion of the stereocenter. libretexts.org For example, if the amino group of this compound were converted into a good leaving group (e.g., by diazotization), a subsequent attack by a nucleophile would likely proceed with inversion, yielding an (R)-configured product.

Double Inversion: A two-step reaction where two consecutive S_N2 reactions occur. The first inversion is undone by the second, resulting in a net retention of configuration. youtube.com

Neighboring Group Participation: A functional group within the molecule acts as an internal nucleophile, displacing the leaving group in an intramolecular S_N2 reaction (the first inversion). An external nucleophile then attacks and opens the resulting cyclic intermediate in a second S_N2 reaction (the second inversion), again leading to net retention. reddit.com

A relevant example is the conversion of (-)-aminophenylacetic acid (which has the D- or R-configuration) into an amine of known configuration via a two-stage reduction with lithium aluminium hydride, which proceeds with retention of the original stereochemistry. lookchem.com

| Reaction Type | Mechanism | Stereochemical Outcome |

|---|---|---|

| Direct Nucleophilic Substitution (S_N2) | Single-step, backside attack by nucleophile. libretexts.org | Inversion |

| Substitution via Neighboring Group Participation | Two consecutive intramolecular and intermolecular S_N2 steps. reddit.com | Retention |

| Substitution involving two external S_N2 steps | Reaction sequence involving two separate S_N2 reactions (e.g., conversion to tosylate, then substitution). | Retention (net result of two inversions). youtube.com |

| Substitution via Carbocation (S_N1) | Formation of a planar, achiral carbocation intermediate. | Racemization (attack from either face is possible). |

Racemization Mechanisms and Stereolability Studies

Racemization is the process by which an enantiomerically pure sample is converted into a mixture containing equal amounts of both enantiomers. manchester.ac.uk The stereocenter of this compound is susceptible to racemization, particularly under basic or acidic conditions, due to the presence of an acidic proton on the alpha-carbon.

The most common mechanism for the racemization of α-amino acid derivatives is through the formation of a planar, achiral intermediate. researchgate.netpeptide.comhighfine.com

Base-Catalyzed Racemization: In the presence of a base, the proton on the alpha-carbon can be abstracted.

Formation of an Achiral Enolate: This deprotonation forms a resonance-stabilized enolate ion. The carbon atom of the original stereocenter becomes sp2-hybridized and planar (achiral).

Reprotonation: Subsequent reprotonation of the enolate can occur from either face of the planar intermediate with equal probability. Protonation from one side regenerates the (S)-enantiomer, while protonation from the other side forms the (R)-enantiomer.

Over time, this reversible process leads to a 1:1 mixture of the (S) and (R) enantiomers, resulting in a racemic mixture with no net optical activity. The lability of this proton is enhanced by the adjacent phenyl and carbonyl groups, which help to stabilize the negative charge of the enolate intermediate through resonance and inductive effects.

| Factor | Effect on Racemization Rate | Reason |

|---|---|---|

| Base Strength | Increases | Stronger bases more effectively abstract the alpha-proton to form the enolate intermediate. highfine.com |

| Temperature | Increases | Provides the necessary activation energy for proton abstraction and increases the rate of equilibration. |

| Solvent Polarity | Variable | Polar protic solvents can facilitate both proton removal and reprotonation, often accelerating the process. |

| Activation of Carbonyl Group | Increases | In peptide synthesis, activation of the carboxyl group (not present here, but relevant to the amide) increases the acidity of the alpha-proton, making it more susceptible to abstraction. peptide.com |

Chiral Auxiliary-Mediated Stereodirection in Synthetic Sequences

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. This compound, or derivatives thereof, possesses the necessary features to act as a chiral auxiliary. The key principle is to use the existing stereocenter to direct the formation of a new stereocenter in a diastereoselective manner.

In a hypothetical sequence, this compound could be used to synthesize a new chiral α-amino acid. The process would generally follow these steps:

Attachment: The auxiliary is attached to a substrate. For instance, the amino group of this compound could be acylated with a prochiral carboxylic acid derivative.

Stereodirection: The resulting molecule is then reacted to create a new stereocenter. The bulky phenyl group of the auxiliary would block one face of the molecule, forcing the incoming reagent (e.g., an electrophile in an enolate alkylation) to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer over the other.

Cleavage: After the diastereoselective reaction, the chiral auxiliary is cleaved from the newly synthesized molecule, which now contains the desired stereocenter. The auxiliary can ideally be recovered for reuse.

This strategy is widely employed in asymmetric synthesis, with auxiliaries like Evans oxazolidinones and SAMP/RAMP hydrazones being common examples. wikipedia.org The effectiveness of the auxiliary is measured by the diastereomeric excess (d.e.) of the product formed.

| Step | Description | Key Feature of Auxiliary |

|---|---|---|

| 1. Attachment | N-acylation of the auxiliary's amino group with a prochiral acyl halide. | Nucleophilic amino group for covalent bond formation. |

| 2. Diastereoselective Enolate Formation | Treatment with a base (e.g., LDA) to form a chiral enolate. The conformation is locked by the auxiliary's stereocenter. | The chiral center influences the geometry of the resulting enolate. |

| 3. Diastereoselective Alkylation | The enolate is reacted with an electrophile (e.g., an alkyl halide). | The phenyl group provides steric shielding, directing the electrophile to the opposite face of the enolate. |

| 4. Cleavage | Hydrolysis (e.g., acidic or basic) of the amide bond to release the newly synthesized chiral carboxylic acid and recover the auxiliary. | The amide bond must be cleavable without racemizing the newly formed stereocenter. |

Chemical Reactivity and Functionalization Strategies

Transformations at the Amino Functionality (N-Alkylation, N-Acylation)

The primary amino group in (S)-2-amino-2-phenylacetamide is a key site for nucleophilic reactions, readily undergoing N-alkylation and N-acylation to furnish a variety of derivatives.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reactions with alkyl halides. Selective mono-N-alkylation of primary amines can be challenging due to the potential for overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts, as the nucleophilicity of the amine increases with each alkylation. nih.gov However, methods utilizing specific reagents and conditions can promote mono-alkylation. For instance, the use of cesium bases, such as cesium hydroxide (B78521), has been shown to efficiently promote selective N-monoalkylation of primary amines with alkyl halides under mild conditions. organic-chemistry.org Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols are used as alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes. nih.gov This method is atom-economical, producing water as the only byproduct. nih.gov While specific examples for this compound are not extensively documented, these general methods for primary amine alkylation are applicable.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, or esters to form the corresponding N-acyl derivatives. N-hydroxysuccinimide (NHS) esters are commonly used for the acylation of primary amines. nih.gov While effective, care must be taken as side reactions with other nucleophilic groups can occur. nih.gov Another approach involves the use of potassium acyltrifluoroborates in the presence of an activating agent, which allows for the chemoselective acylation of primary amines, even in the presence of other functional groups. nih.gov Catalytic methods, for example using acetic acid with an ester as the acyl source, provide a simple and efficient route to N-acetamides. rsc.org

A summary of potential N-alkylation and N-acylation reactions is presented below:

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Cesium base (e.g., CsOH) | Secondary amine |

| N-Alkylation | Alcohol, Ru or Ir catalyst (Borrowing Hydrogen) | Secondary amine |

| N-Acylation | Acyl chloride or Acid anhydride (B1165640), Base | N-acyl amide |

| N-Acylation | N-hydroxysuccinimide (NHS) ester | N-acyl amide |

| N-Acylation | Potassium acyltrifluoroborate, Activating agent | N-acyl amide |

| N-Acetylation | Ethyl acetate (B1210297), Catalytic acetic acid | N-acetyl amide |

Reactions of the Amide Group

The amide functional group in this compound can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine.

Hydrolysis: The hydrolysis of the amide bond to yield (S)-phenylglycine can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com The final products are the carboxylic acid and the ammonium salt of the amine. libretexts.org Basic hydrolysis, on the other hand, involves heating the amide with a strong base like sodium hydroxide. libretexts.org This process typically involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ammonia (B1221849). libretexts.org The stability of N-acylated amino acid amides can be influenced by the nature of the acyl group, with electron-rich acyl groups potentially promoting hydrolysis under acidic conditions. nih.gov

Reduction: The amide group can be reduced to a primary amine, yielding (S)-2-amino-2-phenylethanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. wikipedia.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon. Other reducing agents, such as borane (B79455) complexes (e.g., 9-BBN for tertiary amides), have also been employed for amide reductions. chemistrysteps.com More recently, catalytic methods using silanes in the presence of metal-free catalysts or transition metal complexes have been developed for the efficient reduction of amides to amines under milder conditions. organic-chemistry.org A highly chemoselective reduction of amides to alcohols using samarium(II) iodide (SmI₂) in the presence of an amine and water has also been reported, which proceeds via cleavage of the C-N bond. nih.gov

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Dilute acid (e.g., HCl), heat | (S)-phenylglycine, Ammonium salt |

| Hydrolysis | Strong base (e.g., NaOH), heat | Salt of (S)-phenylglycine, Ammonia |

| Reduction | 1. LiAlH₄, THF; 2. H₂O workup | (S)-2-amino-2-phenylethanamine |

| Reduction | Silanes, Catalyst (e.g., metal-free) | (S)-2-amino-2-phenylethanamine |

| Reduction | SmI₂/amine/H₂O | (S)-phenylglycolamide (alcohol) |

Reactivity at the Chiral Alpha-Carbon Center

The stereochemical integrity of the alpha-carbon is a crucial aspect of the chemistry of this compound. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur at this center under certain conditions.

The hydrogen atom at the alpha-carbon of amino acids and their derivatives is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. luxembourg-bio.com In the context of phenylglycine derivatives, racemization is a known challenge, particularly during peptide synthesis where the carboxylic acid group is activated for coupling. luxembourg-bio.com The base-catalyzed coupling step is often critical for the extent of racemization observed. luxembourg-bio.com

Studies on the dynamic kinetic resolution of phenylglycinamide and its esters highlight the lability of the alpha-proton. researchgate.netfrontiersin.org In these processes, one enantiomer is selectively transformed while the other is continuously racemized in situ to provide a high yield of a single enantiomeric product. researchgate.netfrontiersin.orgfrontiersin.org This racemization can be catalyzed by aldehydes, such as substituted salicylaldehydes, or can occur under basic conditions. researchgate.netfrontiersin.orgfrontiersin.org The rate of racemization is influenced by factors such as pH, temperature, and the buffer system used. frontiersin.org For instance, the racemization of (S)-phenylglycinonitrile has been observed to occur at significant rates in sodium carbonate buffer at pH values of 10 and above. frontiersin.org

| Process | Conditions | Outcome |

| Racemization | Basic conditions (e.g., strong bases in SPPS) | Loss of stereochemical integrity, formation of a racemic mixture. |

| Racemization | Presence of racemization catalysts (e.g., salicylaldehydes) | Facilitated interconversion between enantiomers. |

Formation of Heterocyclic Derivatives and Scaffolds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Pyrazine (B50134) Derivatives: α-Amino amides can undergo self-condensation to form 2,5-dihydropyrazin-2-ones, which can be further oxidized to the corresponding pyrazinones. A classical method for pyrazine synthesis involves the condensation of α-amino acid amides. researchgate.net This typically involves the dimerization of the α-amino amide, followed by cyclization and dehydration. The self-condensation of two molecules of this compound would be expected to yield a disubstituted dihydropyrazine, which upon oxidation would lead to a 3,6-diphenylpyrazin-2(1H)-one derivative. Another route to pyrazines involves the dehydrogenative self-coupling of β-amino alcohols, which proceeds through an α-amino ketone intermediate. acs.org

Imidazole (B134444) Derivatives: Imidazoles can be synthesized from α-amino ketones. While this compound is an amide, its conversion to the corresponding α-amino ketone would open a pathway to imidazole synthesis. For instance, the reaction of an α-amino ketone with a source of nitrogen, such as ammonium carbonate, can lead to the formation of imidazole derivatives. rsc.org The synthesis of imidazoles can also be achieved through the reaction of α-halo ketones with amidines. wjpsonline.com Reductive amination of 2-phenylimidazole-4-carboxaldehyde with α-amino acid esters has been used to synthesize imidazole-based ligands, showcasing another potential synthetic route starting from a functionalized imidazole core. nih.gov

The following table outlines potential pathways to heterocyclic derivatives:

| Heterocycle | Potential Synthetic Pathway | Key Intermediates |

| Pyrazines | Self-condensation of this compound followed by oxidation. | Dihydropyrazine derivative |

| Imidazoles | Conversion to the corresponding α-amino ketone, followed by reaction with a nitrogen source. | α-amino ketone |

Deuterium (B1214612) Labeling and Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium exchange (H-D exchange) coupled with mass spectrometry is a powerful technique for studying the structure and dynamics of molecules. In this compound, several protons are susceptible to exchange with deuterium from a deuterated solvent, such as D₂O.

The protons of the primary amino group (-NH₂) and the amide group (-CONH₂) are labile and will rapidly exchange with deuterium under appropriate conditions. The rate of exchange of these protons is generally very fast. nih.gov

The proton at the chiral alpha-carbon is also exchangeable, although typically at a slower rate than the N-H protons. The exchange at the alpha-carbon is often base-catalyzed and proceeds through the formation of an enolate intermediate, which is the same mechanism that leads to racemization. researchgate.net Therefore, H-D exchange studies at the alpha-carbon can provide insights into the stereochemical stability of the chiral center. The extent of deuterium incorporation at specific sites can be quantified using mass spectrometry by analyzing the mass shift of the molecular ion or fragment ions. nih.govnih.gov

Kinetic studies of H-D exchange can reveal information about the relative lability of different protons within the molecule and the mechanisms of exchange.

| Position | Exchangeability | Notes |

| Amino group (-NH₂) | High (Rapid exchange) | The two protons are readily exchanged with deuterium from the solvent. |

| Amide group (-CONH₂) | High (Rapid exchange) | The two protons are readily exchanged with deuterium from the solvent. |

| Alpha-carbon (-CH) | Moderate (Slower exchange) | Exchange is often base-catalyzed and linked to racemization. |

| Phenyl group (-C₆H₅) | Low (No exchange under normal conditions) | Aromatic protons are generally not exchangeable under typical H-D exchange conditions. |

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (S)-2-amino-2-phenylacetamide, ¹H and ¹³C NMR provide direct information about the chemical environment of each atom, while 2D techniques like NOESY reveal through-space correlations essential for conformational analysis.

While comprehensive, high-resolution spectral data with detailed coupling constants for this compound are not extensively published, the expected chemical shifts can be predicted based on the molecular structure. The phenyl group, the chiral methine (CH) proton, and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups each exhibit characteristic signals.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | The aromatic protons will appear as a complex multiplet due to coupling. |

| Methine (CH) | ~4.50 | Singlet/Triplet | The signal for the chiral proton adjacent to the phenyl and amino groups. Its multiplicity would depend on coupling with the adjacent NH₂ protons, which can sometimes be broadened by exchange. |

| Amine (NH₂) | 1.5 - 3.5 | Broad Singlet | Subject to hydrogen bonding and solvent exchange, leading to a broad signal. |

| Amide (CONH₂) | 7.0 - 8.0 | Two Broad Singlets | The two amide protons are diastereotopic and may appear as separate signals. Their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding. |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 175 - 180 | The amide carbonyl carbon is significantly deshielded. |

| Phenyl (C-ipso) | 138 - 142 | The carbon atom of the phenyl ring attached to the chiral center. |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 | Aromatic carbons typically resonate in this region. |

| Methine (CH) | 55 - 60 | The chiral carbon atom bonded to the nitrogen and phenyl groups. |

Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the preferred conformation of flexible molecules in solution by detecting protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. nih.gov For this compound, a 2D NOESY experiment would be expected to show key cross-peaks that define the spatial arrangement of the phenyl ring relative to the acetamide (B32628) group.

Specifically, correlations between the methine proton (α-proton) and the ortho-protons of the phenyl ring would be observed. The relative intensities of NOE cross-peaks between the amine or amide protons and the phenyl ring protons would help to elucidate the rotational conformation (rotamers) around the Cα-C(ipso) bond. The presence and strength of these correlations allow for the calculation of interproton distances, which can be used to build a three-dimensional model of the molecule's predominant conformation in solution. mdpi.com

NMR spectroscopy can also probe molecular dynamics and interactions. nih.gov The rotational freedom of the phenyl group and the C-N bonds can be investigated using temperature-dependent NMR studies and relaxation time measurements. Broadening of specific signals can indicate exchange processes occurring on the NMR timescale, such as the rotation around the amide C-N bond or proton exchange involving the amine and amide groups. mdpi.com

Intermolecular interactions, primarily hydrogen bonding, significantly influence the chemical shifts of the -NH₂ and -CONH₂ protons. ustc.edu.cn Concentration-dependent NMR studies can differentiate between intramolecular and intermolecular hydrogen bonds. As the concentration of the sample increases, protons involved in intermolecular hydrogen bonding will typically show a significant downfield shift, providing evidence for the formation of dimers or larger aggregates in solution.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are highly sensitive to the molecule's structure, symmetry, and bonding environment.

The primary amine (-NH₂) and amide (-CONH₂) groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This facilitates the formation of extensive intermolecular hydrogen bonding networks in the solid state and in concentrated solutions. nih.gov

In an FTIR spectrum, the N-H stretching vibrations are particularly sensitive to hydrogen bonding. researchgate.net Free N-H groups (not involved in hydrogen bonding) typically show sharp absorption bands at higher wavenumbers (e.g., 3400-3500 cm⁻¹), whereas hydrogen-bonded N-H groups exhibit broader bands at lower wavenumbers (e.g., 3100-3300 cm⁻¹). The position and shape of the amide I band (primarily C=O stretching) are also indicative of hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor shifts this band to a lower frequency.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected in FTIR | Expected in Raman |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 | Strong, Broad | Medium |

| Amide (N-H) | Stretch | 3150 - 3350 | Medium, Broad | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Amide I (C=O) | Stretch | 1640 - 1680 | Very Strong | Medium |

| Amide II (N-H) | Bend | 1590 - 1650 | Strong | Weak |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Amine (N-H) | Scissoring | 1580 - 1650 | Strong | Weak |

| Aromatic (C-H) | Out-of-plane Bend | 690 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for a parent ion and its fragments. wiley-vch.de When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for elucidating molecular structure by analyzing fragmentation pathways. nih.gov

For this compound (exact mass: 150.0793 Da), electrospray ionization (ESI) would produce a protonated molecular ion [M+H]⁺ at m/z 151.0866. Collision-induced dissociation (CID) of this precursor ion would initiate fragmentation. The fragmentation pathways for protonated α-amino acids are well-established and serve as a model for predicting the behavior of this molecule. nih.gov

The primary fragmentation route for α-amino acids involves the neutral loss of formic acid (HCOOH) or, more accurately, the sequential loss of water (H₂O) and carbon monoxide (CO), with a combined mass of 46.0055 Da. nih.gov Another common pathway is the loss of ammonia (B1221849) (NH₃).

Predicted Fragmentation Pathway for [M+H]⁺ of this compound

Parent Ion: The protonated molecule, [C₈H₁₀N₂O + H]⁺, appears at m/z 151.0866 .

Loss of Ammonia: A common fragmentation for primary amines is the loss of NH₃ (17.0265 Da), leading to a fragment ion at m/z 134.0601 .

Formation of the Iminium Ion: The most characteristic fragmentation pathway involves the loss of the entire amide group as formamide (B127407) (HCONH₂) or through the loss of H₂O and CO from the carboxyl end (in the corresponding acid). For the amide, a key fragment is the α-cleavage product, the phenyliminium ion [C₇H₈N]⁺, resulting from the loss of the carbamoyl (B1232498) radical (•CONH₂). This would produce a major fragment at m/z 106.0651 . This iminium ion is resonance-stabilized.

Phenyl Cation Formation: Further fragmentation of the iminium ion by loss of HCN could produce the phenyl cation [C₆H₅]⁺ at m/z 77.0386 .

Table of Predicted High-Resolution Mass Fragments

| m/z (Predicted) | Formula | Identity |

| 151.0866 | [C₈H₁₁N₂O]⁺ | [M+H]⁺ |

| 134.0601 | [C₈H₈O]⁺ | [M+H - NH₃]⁺ |

| 106.0651 | [C₇H₈N]⁺ | Phenyliminium ion |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction Studies

A comprehensive review of publicly accessible scientific literature and structural databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a single-crystal X-ray diffraction study for the free base form of this compound. A 2019 study by Filinchuk et al. explicitly noted that the CSD contains no structures for phenylglycinamide itself. researchgate.net This indicates that the detailed atomic coordinates, bond lengths, and bond angles that are prerequisites for a thorough crystallographic analysis have not been publicly reported.

Consequently, the following subsections, which are predicated on the availability of such crystallographic data, cannot be addressed with scientifically accurate and specific information for this compound.

Determination of Absolute Configuration

Without a single-crystal X-ray diffraction experiment, the absolute configuration of this compound cannot be confirmed by this method. The determination of absolute configuration via X-ray crystallography relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the unambiguous assignment of the (S) or (R) configuration at a chiral center. While the "S" designation is known from its synthesis and nomenclature, crystallographic confirmation is not available in the literature.

Investigation of Intramolecular Interactions (e.g., C-H...π, N-H...N)

A detailed investigation into specific intramolecular interactions, such as C-H...π or N-H...N hydrogen bonds, requires precise knowledge of atomic positions and torsion angles derived from a crystal structure. These interactions are defined by specific geometric criteria (distances and angles) between atoms within the same molecule. As the crystal structure for this compound is not publicly available, a detailed, evidence-based discussion of its intramolecular interactions is not possible.

Ultraviolet-Visible Spectroscopy

The ultraviolet (UV) absorption properties of this compound are primarily determined by the electronic transitions within the phenyl group chromophore. Aromatic amino acids and their derivatives typically exhibit absorption in the near-UV region. For the related compound, L-phenylalanine, characteristic absorption maxima are observed around 252 nm, 258 nm, and 264 nm, which are attributed to π → π* transitions within the benzene (B151609) ring.

Specific experimental data for the pure (S)-enantiomer of 2-amino-2-phenylacetamide (B42336) is limited in readily available literature. However, data for the racemic mixture, DL-2-amino-2-phenylacetamide, indicates a maximum absorption wavelength (λmax) at 254 nm. This absorption is consistent with the phenyl chromophore present in the molecule. The electronic transitions of the amide group occur at shorter wavelengths, typically below 200 nm, and are often outside the range of standard UV-Vis spectrophotometers.

| Compound | λmax (nm) | Chromophore |

| DL-2-amino-2-phenylacetamide | 254 | Phenyl |

| L-Phenylalanine | 252, 258, 264 | Phenyl |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of (S)-2-amino-2-phenylacetamide. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT has been successfully applied to a wide range of molecules to predict geometries, energies, and other electronic properties. For derivatives of phenylacetamide, DFT calculations, often using functionals like B3LYP, have been employed to optimize molecular geometries and analyze electronic characteristics nih.gov. Such studies provide a foundational understanding of the molecule's electronic landscape.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can be computationally intensive but provide highly accurate results. Ab initio techniques are particularly useful for exploring the potential energy landscape of a molecule, which maps the energy of the molecule as a function of its geometry nih.govarxiv.org. This exploration helps in identifying stable conformations and transition states for chemical reactions nih.govarxiv.org. For amino acids and their derivatives, ab initio methods have been used to calculate interaction free energies and understand the role of different conformations nih.gov.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis involves identifying the stable arrangements of atoms in the molecule, known as conformers, and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. By mapping the PES, researchers can identify the low-energy conformations (local and global minima) and the transition states that connect them. Quantum chemical methods are employed to perform these detailed conformational analyses, providing insights into the flexibility and preferred shapes of molecules like amino acid derivatives nih.gov.

Molecular Dynamics Simulations for Structural Stability Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment.

MD simulations are valuable for assessing the structural stability of different conformers of this compound. By simulating the molecule in a virtual environment (e.g., in a solvent like water), researchers can observe how its structure evolves and identify the most stable and persistent conformations. Such simulations have been used to study the structural properties of peptides and other biomolecules at different temperatures researchgate.net.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). The energy of the LUMO is related to the electron affinity and its ability to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity irjweb.comwuxiapptec.comstackexchange.com. For related organic molecules, the HOMO-LUMO gap has been calculated to predict their bioactivity and chemical stability irjweb.comsemanticscholar.org.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity as a nucleophile. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential.

MEP maps are powerful tools for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack walisongo.ac.idnih.govchemrxiv.org. The MEP map of this compound would reveal the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms (nucleophilic) and the hydrogen atoms of the amino and amide groups (electrophilic).

| Color on MEP Map | Electrostatic Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Orange/Yellow | Slightly Negative | Moderately electron-rich region | Likely site for electrophilic interaction |

| Green | Neutral | Region of neutral charge | Less reactive site |

| Blue | Positive | Electron-poor region | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

A specific Natural Bond Orbital (NBO) analysis for this compound, detailing the intramolecular charge transfer and electron delocalization, is not available in the reviewed literature. Such an analysis would typically involve the quantification of donor-acceptor interactions, stabilization energies (E(2)), and the occupancies of natural bond orbitals to describe the hyperconjugative and steric effects within the molecule. Without a dedicated study, data on specific orbital interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the phenyl ring or carbonyl group, cannot be provided.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as ¹H and ¹³C NMR chemical shifts, IR and Raman vibrational frequencies, or UV-Vis absorption wavelengths) for this compound and compare them with experimental data. A comprehensive study of this nature would typically employ Density Functional Theory (DFT) methods to calculate these parameters and establish a correlation with experimental spectra to validate the computational model and provide a detailed assignment of the spectral features.

Thermodynamic Property Calculations from Vibrational Analysis

Detailed thermodynamic properties (including standard heat capacity, entropy, and enthalpy) for this compound, calculated from vibrational analysis at different temperatures, were not found in the existing literature. These properties are usually determined computationally from the vibrational frequencies obtained through methods like DFT. The calculations would provide insight into the thermal stability and energy of the molecule. In the absence of such a study, a data table of these thermodynamic parameters cannot be generated.

Role As a Chiral Building Block and Intermediate in Complex Organic Synthesis

Precursor for the Stereoselective Synthesis of Chiral Amines and Related Derivatives

The inherent chirality of (S)-2-amino-2-phenylacetamide makes it an excellent chiral auxiliary for directing the stereochemical outcome of reactions. One of the prominent applications is in the asymmetric synthesis of other chiral amines. By temporarily incorporating the (S)-phenylglycinamide moiety into a molecule, it can control the formation of new stereocenters.

A key example of this is its use in diastereoselective Strecker reactions. In this methodology, the amine of phenylglycinamide is condensed with an aldehyde to form a chiral imine. The subsequent addition of a cyanide source to the imine is directed by the chiral center of the phenylglycinamide auxiliary. This process often benefits from a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. This allows for the isolation of the desired α-amino nitrile with very high diastereomeric excess. The chiral auxiliary can then be cleaved to yield the target enantiomerically enriched α-amino acid, such as (S)-tert-leucine, in high yield and enantiomeric purity nih.govmdpi.com.

Similarly, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in the asymmetric synthesis of (S)-1-aminoindane. The process involves the diastereoselective metal-catalyzed hydrogenation of a ketimine formed from 1-indanone (B140024) and the chiral auxiliary. After the stereoselective reduction, the phenylglycinamide auxiliary is removed, yielding the chiral amine with high enantiomeric excess nih.govmdpi.com. This principle of chirality transfer is a powerful tool for accessing a variety of enantiopure amines that are themselves valuable intermediates in pharmaceutical synthesis nih.govmdpi.com.

Table 1: Examples of Chiral Amines Synthesized Using Phenylglycinamide as a Chiral Auxiliary

| Target Chiral Amine | Key Reaction Type | Chiral Auxiliary | Achieved Purity |

|---|---|---|---|

| (S)-tert-leucine | Strecker Synthesis | (R)-phenylglycinamide | >98% ee nih.govmdpi.com |

Application in the Design and Synthesis of Chiral Ligands for Catalysis

Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the enantioselectivity of a chemical transformation. Amino acids and their derivatives are popular starting materials for ligand synthesis due to their natural chirality and functional groups that can be readily modified.

This compound serves as a potential scaffold for the creation of novel chiral ligands. Its primary amine and amide functionalities provide handles for synthetic elaboration. For instance, the amine group can be functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups commonly found in high-performance ligands nih.govresearchgate.netscilit.com. The design of such ligands often follows modular principles, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for specific reactions like asymmetric hydrogenation, allylic alkylation, or Friedel-Crafts reactions nih.govnih.gov.